molecular formula C12H13NO B1605671 1-(1H-Indol-3-yl)butan-1-one CAS No. 22582-67-8

1-(1H-Indol-3-yl)butan-1-one

Cat. No. B1605671
CAS RN: 22582-67-8
M. Wt: 187.24 g/mol
InChI Key: CPSCIKJSJRJTMF-UHFFFAOYSA-N
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Description

“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . It is also known by its CAS Number 22582-67-8 .


Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-3-yl)butan-1-one” is based on the indole ring system, which is one of the most abundant and important heterocycles in nature .


Chemical Reactions Analysis

Indole derivatives, including “1-(1H-Indol-3-yl)butan-1-one”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .


Physical And Chemical Properties Analysis

“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Application in Cancer Treatment

Scientific Field: Medical and Pharmaceutical Sciences

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .

Results or Outcomes: While the specific results or outcomes would depend on the specific type of cancer and the specific indole derivative, generally, indole derivatives have shown promise in inhibiting the growth of cancer cells .

Application in Antimicrobial Treatment

Scientific Field: Microbiology and Pharmaceutical Sciences

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of microbial infection being treated and the specific indole derivative being used. This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .

Results or Outcomes: While the specific results or outcomes would depend on the specific type of microbial infection and the specific indole derivative, generally, indole derivatives have shown promise in inhibiting the growth of various microbes .

Antiviral Activity

Scientific Field: Virology and Pharmaceutical Sciences

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of virus being treated and the specific indole derivative being used. This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .

Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

Synthesis of Isoindolin-1-one Derivatives

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves a three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .

Results or Outcomes: The reaction has several advantages, such as being clean, one-pot, and easy to handle .

Cytotoxic Evaluation

Scientific Field: Pharmacology

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of cell being treated and the specific indole derivative being used. This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .

Results or Outcomes: The specific results or outcomes would depend on the specific type of cell and the specific indole derivative, generally, indole derivatives have shown promise in exhibiting cytotoxic properties .

Antifungal Activity

Scientific Field: Microbiology and Pharmaceutical Sciences

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of fungal infection being treated and the specific indole derivative being used. This typically involves the synthesis of the indole derivative, followed by in vitro testing .

Results or Outcomes: While the specific results or outcomes would depend on the specific type of fungal infection and the specific indole derivative, generally, indole derivatives have shown promise in inhibiting the growth of various fungi .

Future Directions

The indole ring system, which is a part of “1-(1H-Indol-3-yl)butan-1-one”, continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

1-(1H-indol-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSCIKJSJRJTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177106
Record name 1-(1H-Indol-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-3-yl)butan-1-one

CAS RN

22582-67-8
Record name 1-(1H-Indol-3-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22582-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-3-yl)butan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22582-67-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297
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Record name 1-(1H-Indol-3-yl)butan-1-one
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Record name 1-(1H-indol-3-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Aghazadeh, J Raftery, MM Baradarani, JA Jouleb - Arkivoc, 2012 - arkat-usa.org
Reaction of indole with the combination 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride gives the hydrochloride of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole. Treatment of …
Number of citations: 1 www.arkat-usa.org
ÂCF Costa, SCH Cavalcanti… - Journal of Applied …, 2019 - Wiley Online Library
The leaf‐cutting ants of the genus Atta are of extreme importance for agriculture and forestry. Few active products can be employed to control these pests and, therefore, the discovery of …
Number of citations: 7 onlinelibrary.wiley.com
M Aghazadeha - researchgate.net
Vilsmeier–Haack reaction also called Vilsmeier reaction was first used for the formylation of an active arene, during which a mixture of phosphorus oxychloride and dimethylformamide (…
Number of citations: 0 www.researchgate.net
O Perruchon, I Schmitz-Afonso, C Grondin… - … of Pharmaceutical and …, 2021 - Elsevier
Natural products are a reliable source of bioactive molecules and represent an industrial and pharmaceutical stake. Indeed, the model yeast species Saccharomyces cerevisiae is a well…
Number of citations: 8 www.sciencedirect.com
X Li, H Wang, Y Xu, W Liu, Q Gong… - ACS Chemical …, 2017 - ACS Publications
Depression is one of the most frequent psychiatric complications of Alzheimer’s disease (AD), affecting up to 50% of the patients. A novel series of hybrid molecules were designed and …
Number of citations: 36 pubs.acs.org
Y Zheng, J Li, K Wei - Molecules, 2022 - mdpi.com
An efficient, high-yielding and scalable procedure for the regioselective 3-acylation of indoles with anhydrides promoted by boron trifluoride etherate under mild conditions was reported…
Number of citations: 8 www.mdpi.com
X Shi, W Xu, R Wang, X Zeng, H Qiu… - The Journal of Organic …, 2020 - ACS Publications
An efficient cobalt(III)-catalyzed method for the direct C–H amidation of unprotected indoles for 2-amino indole scaffold construction has been developed. With dioxazolone as the …
Number of citations: 32 pubs.acs.org
GA El-Hiti, RCF Jones, AK Choudhury, CE Dawson… - arkat-usa.org
ARKIVOC Volume 2012 Part (vii): Commemorative Issue in Honor of Prof. Keith Smith on the occasion of his 65th anniversary Facili Page 1 ARKIVOC Volume 2012 Part (vii): …
Number of citations: 0 www.arkat-usa.org

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